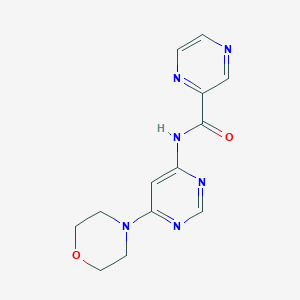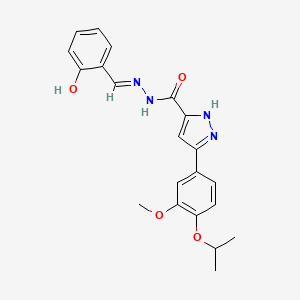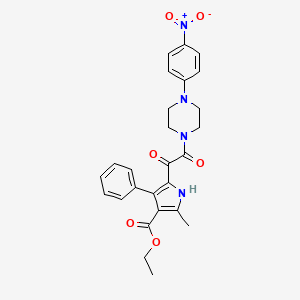
4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a heterocyclic compound that features a thiophene ring fused with a pyrrole ring and a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that compounds with similar structures can inhibit tubulin by binding at the colchicine site .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the wnt/β-catenin signaling pathway .
Pharmacokinetics
The most potent derivatives of similar compounds have been found to have acceptable pharmacokinetic profiles and are favorable for oral drug administration .
Result of Action
Similar compounds have been found to show strong inhibition of viability in a panel of cancer cells, including colorectal cancer and triple-negative breast cancer cells .
Action Environment
For instance, the electrochemical and optical properties of a similar compound were found to change depending on the electrolyte-solvent couple used during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide typically involves the condensation of 4-phenylthiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with pyrrole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: Similar structure but lacks the phenyl group.
N′2-cinnamoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: Contains a cinnamoyl group instead of a phenyl group.
Poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2’,3’-d]pyrrole): A polymer with similar subunits.
Uniqueness
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is unique due to its combination of a phenyl group with a thiophene and pyrrole ring system. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4-phenyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c16-17-15(19)14-13(18-8-4-5-9-18)12(10-20-14)11-6-2-1-3-7-11/h1-10H,16H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAMPFBEEPQHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
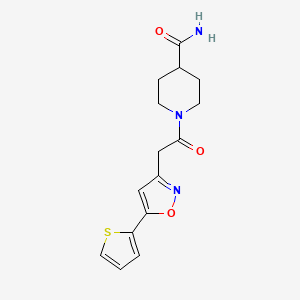
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)

![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2397521.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)
![4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide](/img/structure/B2397524.png)
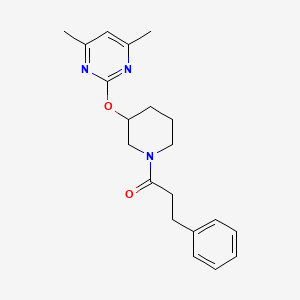
![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)
